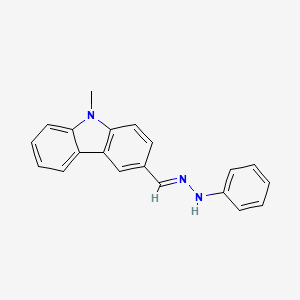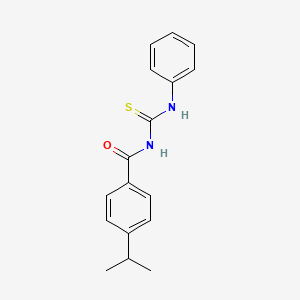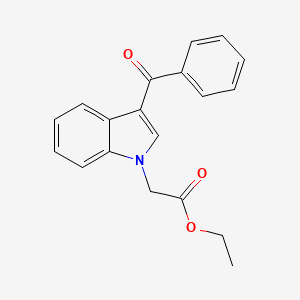![molecular formula C19H22N2O3 B5756472 N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5756472.png)
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide, also known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.44 g/mol.
作用机制
The mechanism of action of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDAC activity, N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammation is a key factor in the development of many diseases, including cancer, and N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in inflammation. N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has also been shown to have neuroprotective effects by inhibiting the activity of enzymes involved in neurodegeneration.
实验室实验的优点和局限性
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide also has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide used in lab experiments.
未来方向
There are several future directions for the research on N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide, including the development of new drugs based on N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide, the synthesis of new materials using N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide as a building block, and the investigation of the mechanism of action of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide in more detail. Additionally, further research is needed to determine the potential toxicity of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide and its effects on human health.
合成方法
The synthesis of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide involves a multistep process that includes the reaction of 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-aminophenylpropanamide to form N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide. The overall yield of this synthesis process is around 50%, and the purity of the final product is greater than 98%.
科学研究应用
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has been used in various scientific research applications, including drug discovery, cancer research, and material science. In drug discovery, N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has shown potential as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In cancer research, N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In material science, N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has been used as a building block for the synthesis of new materials with unique properties.
属性
IUPAC Name |
N-[4-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-14-5-11-17(12-6-14)24-13-19(23)21-16-9-7-15(8-10-16)20-18(22)4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLBMZDQWYWFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-ethylphenoxy)acetyl]amino}phenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B5756392.png)

![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)
![methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B5756411.png)

![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)
![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)

![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5756463.png)


![3,4-dimethoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5756489.png)